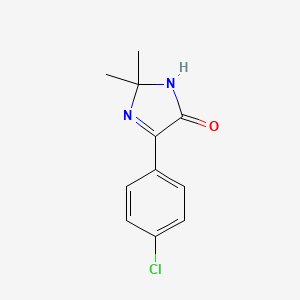
5-(4-chlorophenyl)-2,2-dimethyl-2,3-dihydro-4H-imidazol-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-chlorophenyl)-2,2-dimethyl-2,3-dihydro-4H-imidazol-4-one is a useful research compound. Its molecular formula is C11H11ClN2O and its molecular weight is 222.67. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Crystal Structure and Synthesis
The research into 5-(4-chlorophenyl)-2,2-dimethyl-2,3-dihydro-4H-imidazol-4-one and related compounds has primarily focused on their synthesis and crystal structure analysis. For instance, Gopal Sharma et al. (2019) synthesized a compound with a similar structure and analyzed its crystal structure, highlighting the importance of C–H⋅⋅⋅O intermolecular hydrogen bonds and C–H⋅⋅⋅π interaction in forming chains along the b-axis. This indicates the potential for designing molecular materials with specific properties based on their crystal packing patterns (Sharma et al., 2019).
Molecular Structure and Luminescence Sensing
Another area of application is in the development of lanthanide(III)-organic frameworks for luminescence sensing. B. Shi et al. (2015) synthesized two novel dimethylphenyl imidazole dicarboxylate-based lanthanide(III)-organic frameworks that exhibit characteristic sharp emission bands of Eu(3+) or Tb(3+) ions, which are selectively sensitive to benzaldehyde-based derivatives. These complexes demonstrate potential as fluorescence sensors for detecting specific chemicals, showcasing the versatility of imidazole derivatives in sensor technology (Shi et al., 2015).
Corrosion Inhibition
The compound and its derivatives have been studied for their corrosion inhibition properties. M. Ouakki et al. (2019) explored the adsorption and corrosion inhibition effects of two imidazole derivatives on mild steel in a sulfuric acid solution, demonstrating high resistance and mixed-type inhibition behavior. This suggests their potential application in protecting metals from corrosion, which is crucial for extending the lifespan of metal structures and components in industrial settings (Ouakki et al., 2019).
Antimicrobial Activity
The synthesis and biological screening of imidazole derivatives have shown moderate activity against various bacteria and fungi, indicating potential applications in developing new antimicrobial agents. V.V.Bhuva et al. (2009) synthesized imidazo[1, 2-a]pyridines with chlorophenyl groups, which exhibited moderate biological activity, highlighting the potential for these compounds in pharmaceutical applications (Bhuva et al., 2009).
Eigenschaften
IUPAC Name |
4-(4-chlorophenyl)-2,2-dimethyl-1H-imidazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O/c1-11(2)13-9(10(15)14-11)7-3-5-8(12)6-4-7/h3-6H,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHNCAHPBAKEEPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(NC(=O)C(=N1)C2=CC=C(C=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

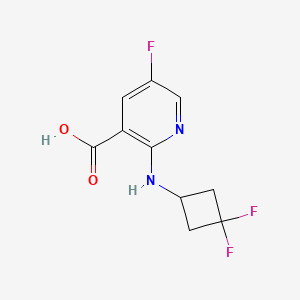
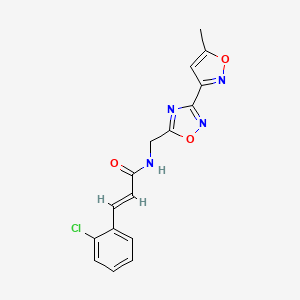
![Propyl 4-[(3-chloro-4-methylphenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxylate](/img/structure/B2872207.png)
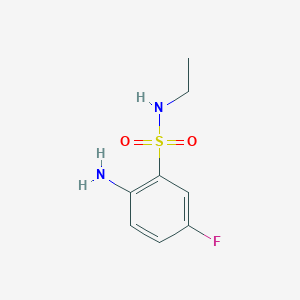
![N-[1-(5-Fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N-methylmethanesulfonamide](/img/structure/B2872213.png)
![N-[4-Methyl-3-(3-methylbutoxy)phenyl]prop-2-enamide](/img/structure/B2872214.png)

![N'-(3,4-dimethylphenyl)-N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}ethanediamide](/img/structure/B2872216.png)
![4,5-diethyl 1-{1-[(2,5-dimethylphenyl)carbamoyl]propyl}-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B2872217.png)
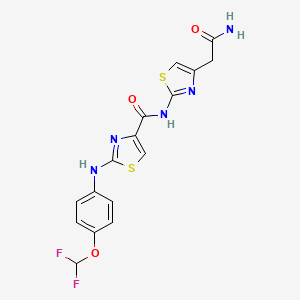
![2-[phenyl(2-phenylhydrazin-1-yl)methylidene]-2,3-dihydro-1H-indene-1,3-dione](/img/structure/B2872220.png)
![2-[2-(ethanesulfonyl)-1H-1,3-benzodiazol-1-yl]-1-(morpholin-4-yl)ethan-1-one](/img/structure/B2872222.png)
![4-{4-[3-(Trifluoromethyl)benzoyl]piperazino}benzenecarbonitrile](/img/structure/B2872226.png)
